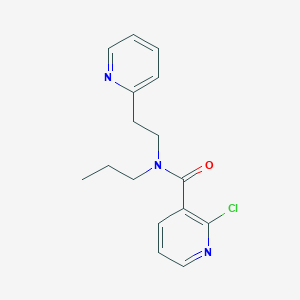
2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives have significant biological and therapeutic value .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, a class of compounds to which our molecule belongs, can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .Applications De Recherche Scientifique
Synthesis and Modification Techniques The synthesis and modification of pyridine derivatives, including compounds similar to 2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide, are crucial for various scientific applications. A study highlighted the improvement in the synthesis of a closely related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, optimizing reaction conditions to achieve high yield and purity (Yang-Heon Song, 2007). This approach could be relevant for synthesizing and modifying 2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide for specific research purposes.
Biological Applications and Ligand Development Compounds structurally related to 2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide have been investigated for their potential biological applications. For example, derivatives of pyridine carboxamides have been synthesized and evaluated for antimicrobial activities, showing potent results against various microbial strains (I. O. Zhuravel et al., 2005). Such findings suggest that 2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide could also be explored for similar biological effects, offering insights into new therapeutic agents.
Material Science and Polymer Development Research has also been conducted on the development of new materials using pyridine derivatives. A study focused on synthesizing new polyamides based on pyridine and aromatic diamines, showcasing the versatility of pyridine-based compounds in creating novel materials with potentially unique properties (K. Faghihi, Z. Mozaffari, 2008). This research area could benefit from the incorporation of 2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide, potentially leading to the development of advanced materials for various applications.
Photocatalytic Applications The photocatalytic degradation of pyridine compounds in water has been studied, demonstrating the efficiency of photocatalysis over TiO2 in eliminating harmful chemicals. This research provides a foundation for utilizing 2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide in environmental applications, particularly in water purification and treatment processes (C. Maillard-Dupuy et al., 1994).
Propriétés
IUPAC Name |
2-chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-2-11-20(12-8-13-6-3-4-9-18-13)16(21)14-7-5-10-19-15(14)17/h3-7,9-10H,2,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZDTHJPXZSSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CC=N1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2981011.png)
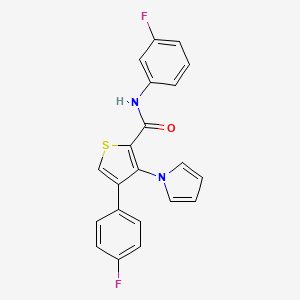
![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)triazole-4-carboxamide](/img/structure/B2981014.png)
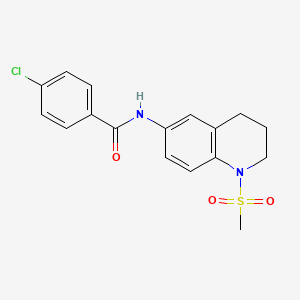

![N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B2981019.png)
![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline](/img/structure/B2981021.png)
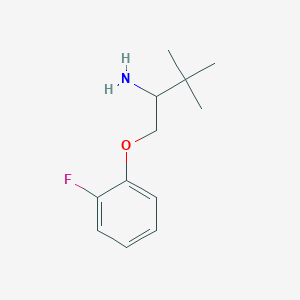
![N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2981026.png)
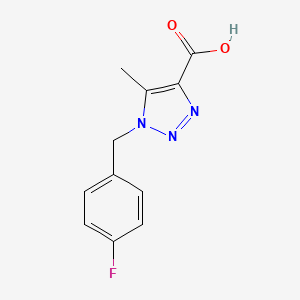
![(Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2981028.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981031.png)
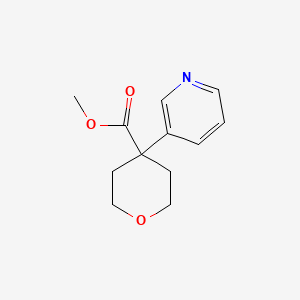
![2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2981034.png)